

Comparative Analysis of Mass Spectrometry Data for Drug Synthesis Intermediates

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Compound of Interest

Compound Name: AN-12-H5 intermediate-1

Cat. No.: B1465961

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Disclaimer: Publicly available mass spectrometry data for a compound specifically named "**AN-12-H5 intermediate-1**" could not be located. This suggests the name may be an internal project code or belong to a compound not yet described in public literature. Therefore, this guide presents a hypothetical comparison using a well-documented intermediate from the synthesis of the antiviral drug Oseltamivir (Tamiflu®) to illustrate the required format and content. The chosen intermediate is a crucial precursor in one of the common synthesis routes.

This guide compares the mass spectrometry data of Oseltamivir Intermediate A (Azido Alcohol) with a plausible alternative, Oseltamivir Intermediate B (Aziridine). Both are key precursors in different synthetic pathways to Oseltamivir.

Data Presentation

The following tables summarize the key quantitative mass spectrometry data for the two intermediates. The data is based on typical results obtained from Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis in positive ion mode.

Table 1: Mass Spectrometry Data for Oseltamivir Intermediate A (Azido Alcohol)

| Parameter | Value | Description |
|------------------------------------|--|--|
| Chemical Name | (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)cyclohex-1-enecarboxylic acid ethyl ester | A key intermediate in an azide-based synthesis route. |
| Molecular Formula | C ₁₇ H ₂₈ N ₄ O ₄ | The protonated molecule observed in the mass spectrometer. |
| Molecular Weight | 356.43 g/mol | |
| [M+H] ⁺ (Precursor Ion) | m/z 357.2 | |
| Major Fragment Ions (m/z) | 329.2, 283.2, 227.1 | Key product ions used for identification and quantification. [1] [2] |
| Retention Time | ~4.5 min | Typical retention time under specified LC conditions. |

Table 2: Mass Spectrometry Data for Oseltamivir Intermediate B (Aziridine)

| Parameter | Value | Description |
|------------------------------------|---|--|
| Chemical Name | ethyl (4S,5R)-4,5-epimino-3-(1-ethylpropoxy)cyclohex-1-enecarboxylate | An intermediate from an alternative azide-free synthesis.[3] |
| Molecular Formula | C ₁₅ H ₂₅ NO ₃ | |
| Molecular Weight | 267.36 g/mol | |
| [M+H] ⁺ (Precursor Ion) | m/z 268.2 | The protonated molecule observed in the mass spectrometer. |
| Major Fragment Ions (m/z) | 222.1, 182.1, 154.1 | Key product ions used for identification and quantification. |
| Retention Time | ~3.8 min | Typical retention time under specified LC conditions. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of mass spectrometry results.

1. Sample Preparation

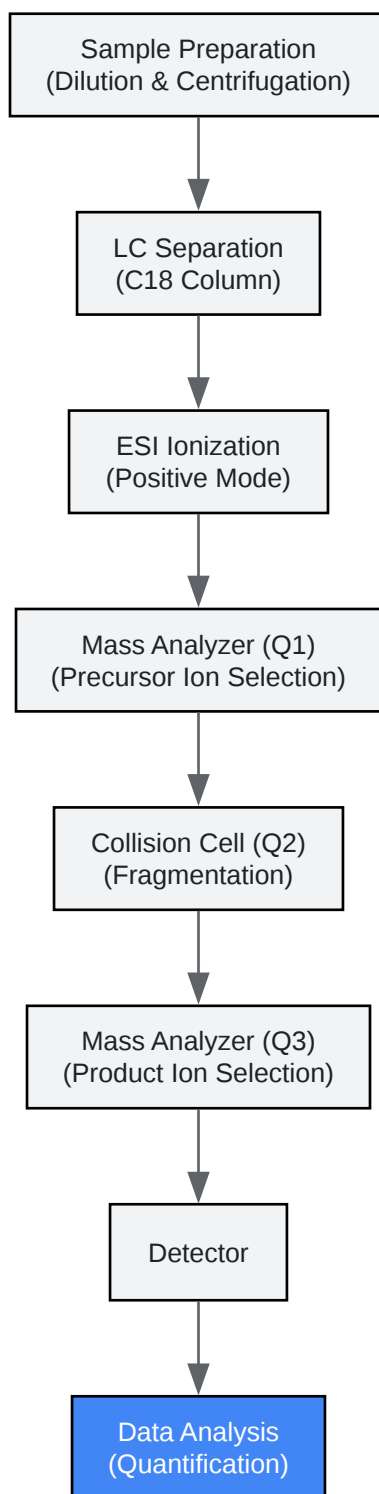
- Standard Solution Preparation: A 1 mg/mL stock solution of each intermediate is prepared in methanol. Working standards are prepared by serial dilution in a 50:50 mixture of acetonitrile and water.
- Reaction Mixture Quenching: A 10 µL aliquot of the reaction mixture is diluted with 990 µL of cold acetonitrile to stop the reaction and precipitate proteins or catalysts. The sample is then vortexed and centrifuged at 10,000 rpm for 5 minutes. The supernatant is collected for analysis.

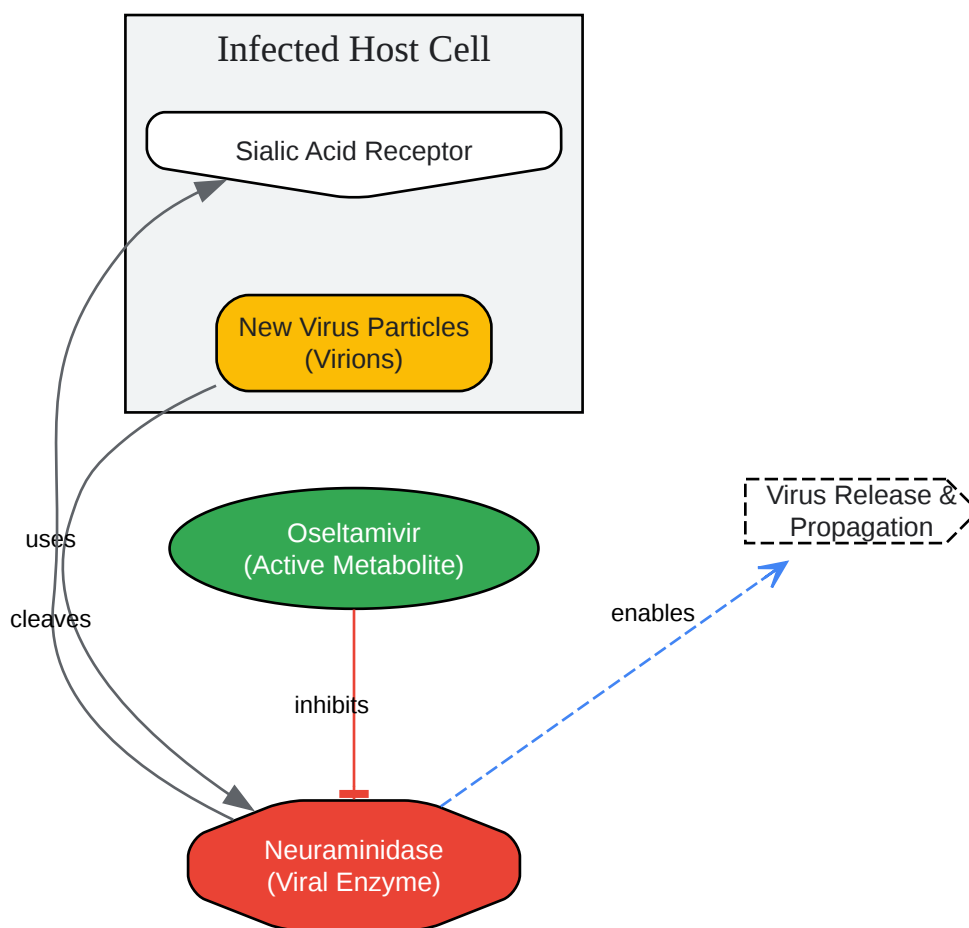
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

- Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.^[4]
- Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m) is typically used for separation.
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution: A gradient from 10% B to 90% B over 8 minutes is used to separate the intermediates from other reaction components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS/MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the precursor-to-product ion transitions.^[4]^[5]
 - Collision Gas: Argon.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.

Mandatory Visualizations

Diagram 1: Experimental Workflow for LC-MS/MS Analysis





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